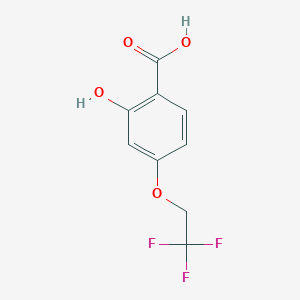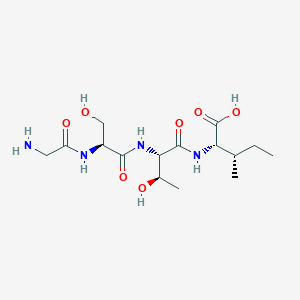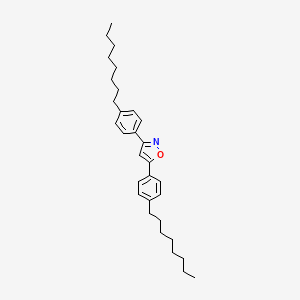
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one is a complex organic compound that features both an indole and a cyclohexenone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The cyclohexenone structure adds further versatility, making this compound a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one typically involves the formation of the indole ring followed by its attachment to the cyclohexenone structure. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for such complex molecules often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation to reduce reaction times and improve yields . The use of reusable catalysts like sodium bisulfate is also common in industrial settings to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and fragrances.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression . The cyclohexenone structure can participate in nucleophilic addition reactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-(phenylamino)-cyclohex-2-enone: Similar structure but with a phenylamino group instead of an indole.
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Uniqueness
What sets 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one apart is its unique combination of an indole and a cyclohexenone moiety. This dual structure allows it to participate in a broader range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
662109-86-6 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
5,5-dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H19NO/c1-11-14-6-4-5-7-15(14)18-16(11)12-8-13(19)10-17(2,3)9-12/h4-8,18H,9-10H2,1-3H3 |
InChI Key |
CYOJDGQVMSPFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)


![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
